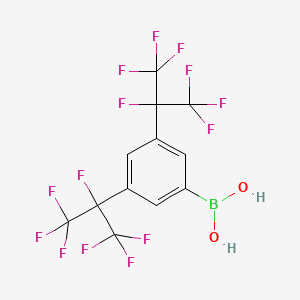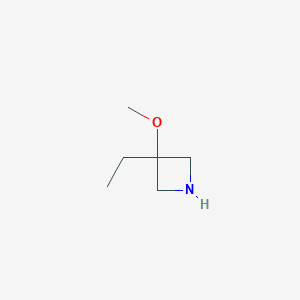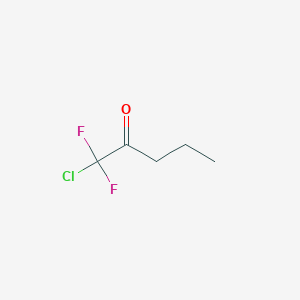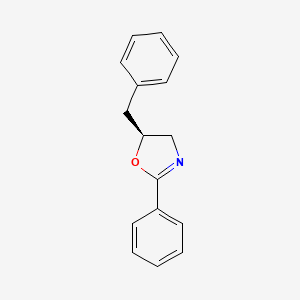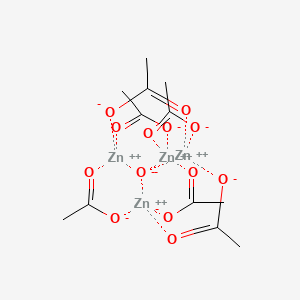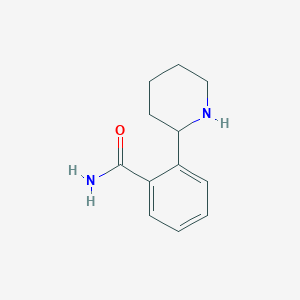
Lithium indoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium indoline-1-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their wide range of biological activities and applications in medicinal chemistry. This compound is particularly interesting because of its unique structure, which combines the properties of lithium salts and indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium indoline-1-carboxylate typically involves the lithiation of indoline followed by carboxylation. One common method involves treating indoline with n-butyllithium, which results in the formation of a lithium-indoline intermediate. This intermediate is then reacted with carbon dioxide to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same lithiation and carboxylation steps but utilizes industrial-grade reagents and equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Lithium indoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can undergo substitution reactions where different substituents replace the lithium or carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline-1-carboxylic acid, while reduction could produce indoline-1-methanol.
Scientific Research Applications
Lithium indoline-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: This compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of lithium indoline-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-carboxaldehyde: Another indole derivative with different functional groups.
Lithium indole-2-carboxylate: A compound with a similar lithium-indole structure but different carboxylate positioning.
Uniqueness
Lithium indoline-1-carboxylate is unique due to its specific combination of lithium and indoline-1-carboxylate, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8LiNO2 |
|---|---|
Molecular Weight |
169.1 g/mol |
IUPAC Name |
lithium;2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C9H9NO2.Li/c11-9(12)10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6H2,(H,11,12);/q;+1/p-1 |
InChI Key |
VGUTUDWQJZINLP-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CN(C2=CC=CC=C21)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


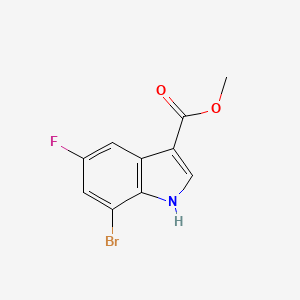
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)



![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
